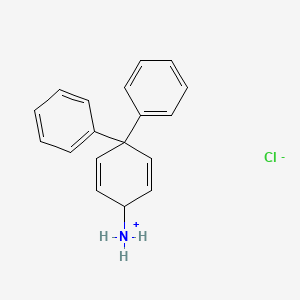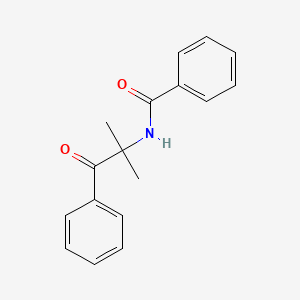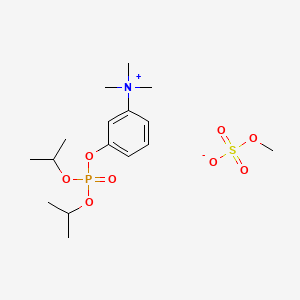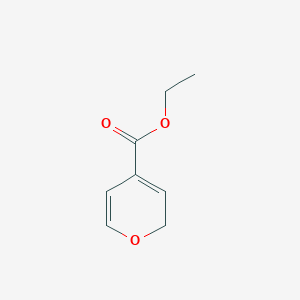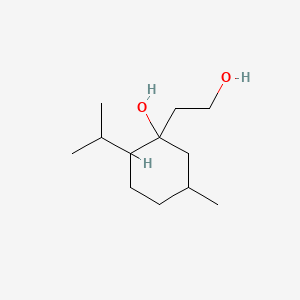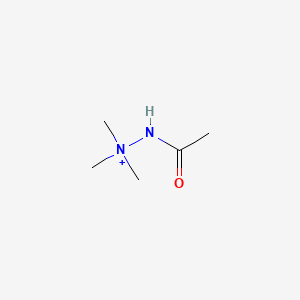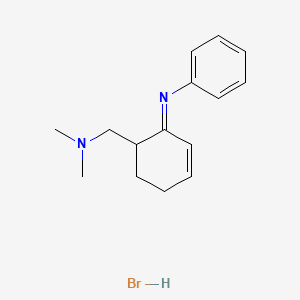
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide typically involves the reaction of N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine with hydrobromic acid. The reaction conditions often include controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions include anhydrous solvents and inert atmosphere.
Substitution: Halogens, alkylating agents; conditions include solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanone, while reduction may produce N,N-dimethyl-1-(2-phenylaminocyclohex-3-en-1-yl)methanamine.
Scientific Research Applications
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1-phenylethylamine: Similar structure but lacks the cyclohexenyl group.
N,N-dimethyl-1-(2-phenylaminocyclohex-3-en-1-yl)methanamine: Similar structure but with an amino group instead of an imino group.
Uniqueness
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide is unique due to its specific structural features, such as the imino group and the cyclohexenyl ring
Properties
CAS No. |
6309-34-8 |
|---|---|
Molecular Formula |
C15H21BrN2 |
Molecular Weight |
309.24 g/mol |
IUPAC Name |
N,N-dimethyl-1-(2-phenyliminocyclohex-3-en-1-yl)methanamine;hydrobromide |
InChI |
InChI=1S/C15H20N2.BrH/c1-17(2)12-13-8-6-7-11-15(13)16-14-9-4-3-5-10-14;/h3-5,7,9-11,13H,6,8,12H2,1-2H3;1H |
InChI Key |
ADNYKRRTXUSXEF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CCC=CC1=NC2=CC=CC=C2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


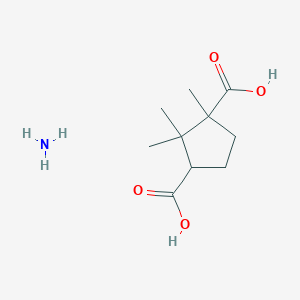
![N-[(5-Methoxy-1H-indol-3-yl)-phenyl-methyl]-4-methyl-benzenesulfonamide](/img/structure/B13754861.png)
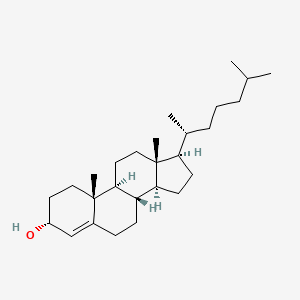
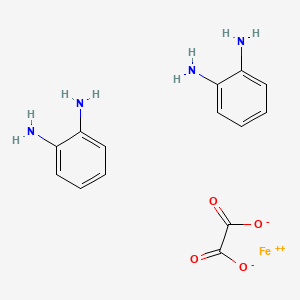
![Glycerol,[2-3h]](/img/structure/B13754889.png)
